molecular formula C9H15N3 B14301406 3-Azido-1,2,3-trimethylcyclohex-1-ene CAS No. 114732-24-0

3-Azido-1,2,3-trimethylcyclohex-1-ene

Cat. No.: B14301406
CAS No.: 114732-24-0
M. Wt: 165.24 g/mol
InChI Key: VQLIIUYGPLQYDE-UHFFFAOYSA-N
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Description

3-Azido-1,2,3-trimethylcyclohex-1-ene is an organic compound characterized by the presence of an azido group (-N₃) attached to a cyclohexene ring with three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a suitable leaving group, such as a halide, is replaced by the azido group using sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Azido-1,2,3-trimethylcyclohex-1-ene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: LiAlH₄ in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes for the Huisgen cycloaddition.

    Substitution: Sodium azide in DMF or DMSO for nucleophilic substitution reactions.

Major Products Formed

    Reduction: Formation of 1,2,3-trimethylcyclohexylamine.

    Cycloaddition: Formation of 1,2,3-triazoles.

    Substitution: Formation of various substituted cyclohexenes depending on the nucleophile used.

Scientific Research Applications

3-Azido-1,2,3-trimethylcyclohex-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Azido-1,2,3-trimethylcyclohex-1-ene primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are valuable in various chemical and biological applications. The azido group can also be reduced to an amine, which can further participate in various chemical transformations .

Properties

CAS No.

114732-24-0

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

3-azido-1,2,3-trimethylcyclohexene

InChI

InChI=1S/C9H15N3/c1-7-5-4-6-9(3,8(7)2)11-12-10/h4-6H2,1-3H3

InChI Key

VQLIIUYGPLQYDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CCC1)(C)N=[N+]=[N-])C

Origin of Product

United States

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